![molecular formula C12H14O4 B2830625 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid CAS No. 2418663-56-4](/img/structure/B2830625.png)
2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid” has a CAS Number of 2418663-56-4 . It has a molecular weight of 222.24 . The IUPAC name for this compound is 2-((4-methoxybenzyl)oxy)cyclopropane-1-carboxylic acid . It is stored at room temperature and has a physical form of oil .
Physical And Chemical Properties Analysis
The compound is an oil that is stored at room temperature . It has a molecular weight of 222.24 . More detailed physical and chemical properties are not available in the searched resources.Applications De Recherche Scientifique
Synthesis and Flavor Research
One application of compounds structurally related to 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid is in the synthesis of novel flavors. For instance, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), a compound with a similar structure, was synthesized for potential use in tobacco flavoring. This process involved chlorine-addition, cyclopropanation reactions, and demethylation, yielding a high total yield of 61% and was confirmed through various spectroscopic methods, indicating potential for large-scale syntheses in flavor industries (Lu Xin-y, 2013).
Antimicrobial and Antioxidant Studies
Derivatives of cyclopropane-carboxylic acid, similar to the subject compound, have been studied for their antimicrobial and antioxidant properties. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and exhibited excellent antibacterial and antifungal properties, alongside significant antioxidant potential. This highlights the potential medicinal or preservative applications of such compounds (K. Raghavendra et al., 2016).
Substituent Effect in Ionization Studies
The ionization behavior of cyclopropanecarboxylic acids, with various substituents including methoxy groups, has been studied. These studies provide insights into the electronic effects of different substituents on the acid strength and the chemical shifts in NMR spectra, contributing to a better understanding of the molecular properties and reactivity of such compounds (Y. Kusuyama, 1979).
Stereocontrolled Synthesis
In stereocontrolled synthesis, compounds like (1S,2S)-2[(S)-Amino(4-methoxyphenyl)methyl]cyclopropan-1-ol have been prepared. Such research is crucial for the development of methods to obtain enantiomerically pure compounds, which are important in pharmaceuticals and materials science (M. Baird et al., 2001).
One-electron Oxidation Studies
One-electron oxidation of related compounds like 2-(4-methoxyphenyl)-2-methylpropanoic acid and 1-(4-methoxyphenyl)cyclopropanecarboxylic acid was studied in aqueous solution. Understanding the oxidation mechanisms and kinetics of such compounds is vital for their potential applications in organic synthesis and materials science (M. Bietti & A. Capone, 2008).
Crystal Structure and Antiproliferative Activity
Research into the crystal structure of derivatives like 1-(3-amino-4-morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, which have shown antiproliferative activity against cancer cell lines, is an example of the exploration of such compounds in medicinal chemistry (J. Lu et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-9-4-2-8(3-5-9)7-16-11-6-10(11)12(13)14/h2-5,10-11H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRCXUBHIZPJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2830542.png)
![3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2830544.png)
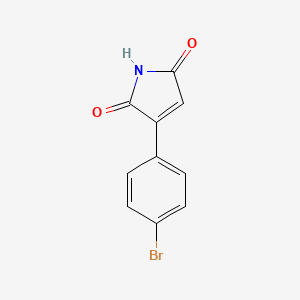
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2830548.png)
![3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2830549.png)

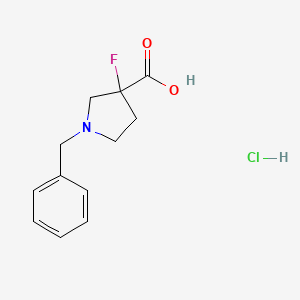


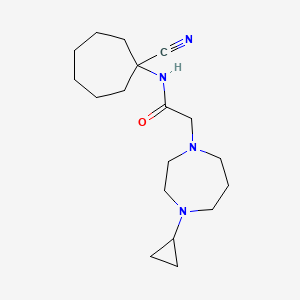
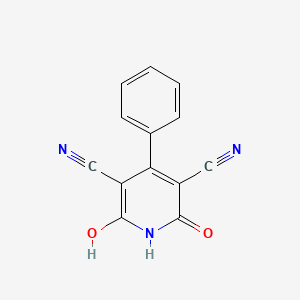
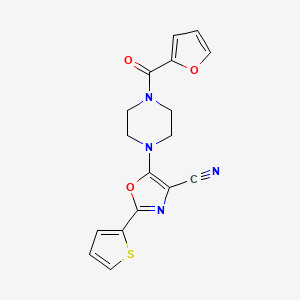

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2830565.png)